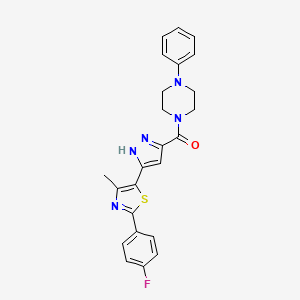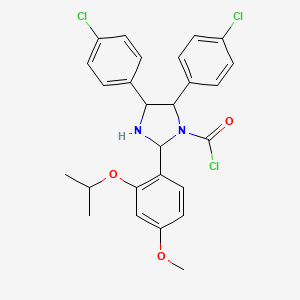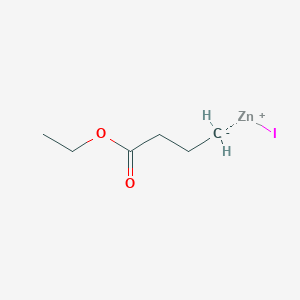
3,3'-Diiodo-2,2'-bibenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Diiodo-2,2’-bibenzofuran: is an organic compound that belongs to the class of bibenzofurans It is characterized by the presence of two iodine atoms attached to the benzofuran rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Diiodo-2,2’-bibenzofuran typically involves the iodine electrophilic cyclization reaction. One common method is the reaction of 1,4-bis(2-methoxy-3,5-ditert-butylphenyl)-1,3-diyne with iodine in a dichloromethane solution. The reaction is carried out at room temperature, and the progress is monitored using thin-layer chromatography. The reaction mixture is then quenched with saturated sodium sulfite solution, extracted with dichloromethane, dried with anhydrous magnesium sulfate, and concentrated to obtain the crude product. The final product is purified using silica gel column chromatography .
Industrial Production Methods: While specific industrial production methods for 3,3’-Diiodo-2,2’-bibenzofuran are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions: 3,3’-Diiodo-2,2’-bibenzofuran can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) or nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted bibenzofurans, while oxidation and reduction reactions can produce oxidized or reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
3,3’-Diiodo-2,2’-bibenzofuran has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Diiodo-2,2’-bibenzofuran depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of iodine atoms can influence its reactivity and binding affinity, making it a useful tool for studying molecular interactions and pathways.
Comparación Con Compuestos Similares
3,3’-Dibromo-2,2’-bibenzofuran: Similar in structure but with bromine atoms instead of iodine.
3,3’-Dichloro-2,2’-bibenzofuran: Contains chlorine atoms instead of iodine.
3,3’-Difluoro-2,2’-bibenzofuran: Contains fluorine atoms instead of iodine.
Uniqueness: 3,3’-Diiodo-2,2’-bibenzofuran is unique due to the presence of iodine atoms, which impart distinct electronic and steric properties. These properties can influence its reactivity, making it suitable for specific applications that other halogenated bibenzofurans may not be able to achieve .
Propiedades
Fórmula molecular |
C16H8I2O2 |
|---|---|
Peso molecular |
486.04 g/mol |
Nombre IUPAC |
3-iodo-2-(3-iodo-1-benzofuran-2-yl)-1-benzofuran |
InChI |
InChI=1S/C16H8I2O2/c17-13-9-5-1-3-7-11(9)19-15(13)16-14(18)10-6-2-4-8-12(10)20-16/h1-8H |
Clave InChI |
XCPXZRBYCHYVAW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C(O2)C3=C(C4=CC=CC=C4O3)I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




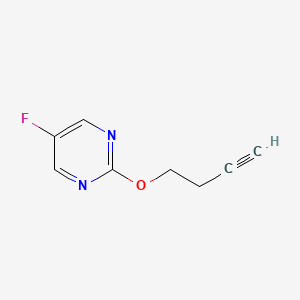
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
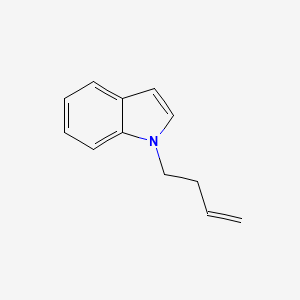

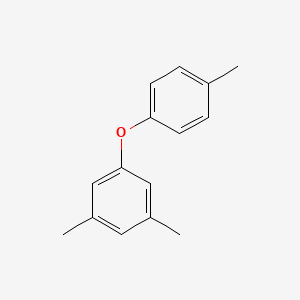
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
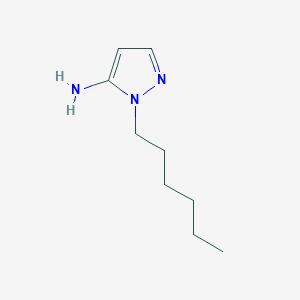
![3-[(3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one](/img/structure/B14112693.png)
